molecular formula C24H26N4O4S B2714790 Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-00-5

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2714790
CAS No.: 946253-00-5
M. Wt: 466.56
InChI Key: PJQCEGBJGIWTQB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a piperazine ring, which is a common feature in many pharmaceuticals , and a quinazoline group, which is a type of nitrogen-containing heterocycle often found in various drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without more specific information, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings. The quinazoline group would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the carbonyl groups could potentially be involved in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

One notable study on temafloxacin hydrochloride, a compound within the same broad class as the compound , highlights its potential as a broad-spectrum antimicrobial agent. This research points to the significance of such compounds in the development of new antibacterial therapies (Chu et al., 1991).

Further investigations into quinolone derivatives have elucidated their structure-activity relationships, revealing specific substitutions that enhance antibacterial potency. Such findings are crucial for designing more effective antibacterial agents, as demonstrated by research into 5-substituted 6,8-difluoroquinolones, including sparfloxacin (Miyamoto et al., 1990).

Antiviral Research

Research into 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives reveals their potential antiviral properties. These compounds have been characterized for their activity against avian paramyxo virus, indicating the scope for developing novel antiviral drugs (Selvakumar et al., 2018).

Receptor Antagonist Potential

The synthesis and pharmacological assessment of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists present a compelling example of the therapeutic applications of such compounds. These derivatives have shown promising hypotensive activity in normotensive cats, suggesting their potential in managing hypertension (Abou-Seri et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

CAS No.

946253-00-5

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33)

InChI Key

PJQCEGBJGIWTQB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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